4-Cyano-1H-indole-3-carboxylic acid
Description
The Indole (B1671886) Core in Contemporary Chemical and Biological Sciences
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of profound significance in the chemical and biological sciences. nih.gov Its presence in the essential amino acid tryptophan makes it a fundamental building block in proteins and a precursor to a multitude of vital biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. mdpi.com The indole scaffold's unique electronic properties and its ability to participate in various chemical interactions have made it a highly sought-after framework in drug discovery. researchgate.net
A multitude of indole-containing compounds have been developed as therapeutic agents for a wide range of diseases. nih.govaaronchem.com For instance, Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID), while the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, are potent anticancer agents that function by inhibiting tubulin polymerization. mdpi.com The versatility of the indole ring allows for the strategic placement of various substituents, leading to a diverse array of biological activities, including antimicrobial, antiviral, and antihypertensive properties. nih.govaaronchem.com This inherent adaptability continues to drive research into novel indole derivatives with tailored pharmacological profiles.
Structural Characteristics and Nomenclature of 4-Cyano-1H-indole-3-carboxylic Acid
This compound is a specific indole derivative characterized by the presence of a cyano (-C≡N) group at the 4-position of the indole ring and a carboxylic acid (-COOH) group at the 3-position. Its systematic IUPAC name is derived by identifying the parent heterocycle, indole, and numbering the ring system starting from the nitrogen atom as position 1. The substituents are then named and numbered accordingly.
The presence of both an electron-withdrawing cyano group and a carboxylic acid group on the indole scaffold significantly influences its chemical properties and potential reactivity. The molecular formula for this compound is C₁₀H₆N₂O₂.
Table 1: Structural and Chemical Identifiers for this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 110811-33-1 |
| Molecular Formula | C₁₀H₆N₂O₂ |
| Molecular Weight | 186.17 g/mol |
| Canonical SMILES | C1=CC(=C2C(=C1)NC=C2C(=O)O)C#N |
| InChI Key | ZQMVSPJYPSBERW-UHFFFAOYSA-N |
Data sourced from public chemical databases.
Research Rationale and Significance within Indole Carboxylic Acid Chemistry
The investigation of indole carboxylic acids is a vibrant area of chemical research, driven by their diverse biological activities. For instance, derivatives of indole-3-carboxylic acid have been explored for their potential as antihypertensive agents. frontiersin.org Furthermore, the introduction of a cyano group into the indole ring is a common strategy in medicinal chemistry to modulate a compound's biological activity and physicochemical properties. Cyano-substituted indoles have been investigated for a range of therapeutic applications, including as selective dopamine (B1211576) D4 receptor partial agonists for the treatment of neuropsychiatric disorders. nih.govacs.org
The specific placement of a cyano group at the C4 position and a carboxylic acid at the C3 position of the indole ring, as seen in this compound, presents a unique substitution pattern that warrants investigation. While specific research on the biological activity of this exact compound is not extensively documented in publicly available literature, the known activities of related indole derivatives provide a strong rationale for its synthesis and evaluation. A safety data sheet for the compound indicates that its toxicological properties have not been thoroughly investigated. aaronchem.com However, a derivative, 1-Benzyl-4-cyano-1H-indole-3-carboxylic acid, has been synthesized, and its ¹H NMR spectrum has been characterized, suggesting that this scaffold is accessible for further chemical modification and study. rsc.org The exploration of such compounds contributes to a deeper understanding of the structure-activity relationships within the broader class of indole derivatives and may lead to the discovery of novel compounds with valuable biological properties.
Structure
3D Structure
Properties
IUPAC Name |
4-cyano-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-6-2-1-3-8-9(6)7(5-12-8)10(13)14/h1-3,5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMVSPJYPSBERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110811-33-1 | |
| Record name | 4-cyano-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Cyano 1h Indole 3 Carboxylic Acid and Its Analogues
Strategic Approaches to Indole (B1671886) Ring System Construction with Cyano and Carboxylic Acid Functionalities
The synthesis of polysubstituted indoles like 4-cyano-1H-indole-3-carboxylic acid requires careful strategic planning to ensure the correct placement of the desired functional groups. nih.gov The inherent reactivity of the indole ring, particularly the nucleophilic character of the C3 position, often dictates the synthetic sequence. mdpi.com
Regioselective Introduction of Cyano Group at C4 Position
The introduction of a cyano group at the C4 position of the indole nucleus is a non-trivial transformation due to the generally lower reactivity of the benzene (B151609) portion of the indole ring compared to the pyrrole (B145914) moiety. researchgate.net However, several strategies have been developed to achieve this regioselectivity.
One common approach involves the use of a pre-functionalized starting material, such as a 4-bromoindole (B15604) derivative. nih.gov The bromo substituent can then be converted to a cyano group through methods like the Rosenmund-von Braun reaction using copper(I) cyanide or through palladium-catalyzed cyanation reactions. For instance, the synthesis of 4-cyano-5-methoxy-1H-indole has been achieved from the corresponding 4-bromo-5-methoxy-1H-indole by treatment with CuCN in dimethylacetamide. nih.gov This highlights a viable route to obtaining the 4-cyanoindole (B94445) core.
Another strategy involves the directed C-H functionalization of the indole ring. researchgate.net By installing a directing group on the indole nitrogen or at the C3 position, it is possible to direct a metal catalyst to functionalize the C4 position. For example, a pivaloyl group at the C3 position can direct the arylation of the C4 and C5 positions. researchgate.net While direct C4 cyanation using this method is still an area of active research, it represents a powerful potential approach.
Electrophilic cyanation using reagents like N-cyanosuccinimide (NCS) in the presence of a Lewis acid catalyst, such as GaCl3, has been shown to be effective for the cyanation of indoles, typically at the C3 position. nih.gov Achieving C4 selectivity with this method would likely require a blocking group at the C3 position or a directing group to favor the C4 position.
Functionalization at C3 for Carboxylic Acid Moieties
The introduction of a carboxylic acid group at the C3 position of the indole ring is a more established transformation. The high nucleophilicity of the C3 position makes it susceptible to electrophilic attack.
A common method for introducing the C3-carboxy group is through Vilsmeier-Haack formylation followed by oxidation. Treatment of an indole with phosphoryl chloride and dimethylformamide (DMF) introduces a formyl group at the C3 position, which can then be oxidized to a carboxylic acid using various oxidizing agents. mdpi.com
Alternatively, direct carboxylation can be achieved using various reagents. For instance, indole can be carboxylated at the C3 position using magnesium and carbon dioxide. Another approach involves the use of ethyl oxalyl chloride, which reacts with indole to give an intermediate that can be hydrolyzed to the corresponding indole-3-glyoxylic acid, followed by oxidative decarboxylation to yield the indole-3-carboxylic acid.
For a pre-existing 4-cyanoindole, the introduction of the carboxylic acid at C3 would follow these established procedures. The electron-withdrawing nature of the cyano group at C4 might influence the reactivity of the C3 position, but the fundamental synthetic strategies would remain applicable.
Established Synthetic Routes for Related Indole-3-carboxylic Acid Derivatives
A variety of powerful synthetic methods have been developed for the construction of the indole core itself, which can be adapted for the synthesis of indole-3-carboxylic acids and their analogues. acs.orgrsc.org
Cyclization and Annulation Strategies
Many classical and modern named reactions provide access to the indole ring system through cyclization and annulation pathways.
The Fischer indole synthesis is one of the oldest and most versatile methods for indole synthesis. acs.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. To synthesize an indole-3-carboxylic acid derivative, a pyruvic acid derivative can be used as the carbonyl component.
The Larock indole synthesis is a palladium-catalyzed annulation of an ortho-iodoaniline with a disubstituted alkyne. researchgate.net This method is highly versatile and tolerates a wide range of functional groups. By choosing an appropriately substituted alkyne, a carboxylic acid or a precursor group can be incorporated at the C3 position.
The Batcho-Leimgruber indole synthesis is another powerful method that starts from an ortho-nitrotoluene derivative. This method is particularly useful for the synthesis of indoles with specific substitution patterns on the benzene ring.
The table below summarizes key features of these cyclization strategies.
| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Advantages | Reference(s) |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, ZnCl₂) | Versatile, widely applicable | acs.org |
| Larock Indole Synthesis | o-Iodoaniline, Disubstituted alkyne | Palladium catalyst (e.g., Pd(OAc)₂) | High functional group tolerance | researchgate.net |
| Batcho-Leimgruber Indole Synthesis | o-Nitrotoluene derivative, Dimethylformamide dimethyl acetal | Reductive cyclization (e.g., H₂, Pd/C) | Good for specific substitution patterns | researchgate.net |
Multi-component and One-pot Synthetic Procedures
Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools for the rapid and efficient construction of complex molecules like substituted indoles. openmedicinalchemistryjournal.comthieme-connect.com These strategies offer advantages in terms of atom economy, reduced reaction time, and simplified purification processes.
One example is a copper-catalyzed three-component reaction of 2-ethynylanilines, sulfonyl azides, and nitroolefins to generate highly functionalized indoles. thieme-connect.com Another approach involves a three-component reaction between an indole, an aldehyde, and an active methylene (B1212753) compound, which can be catalyzed by copper complexes in an aqueous medium. openmedicinalchemistryjournal.com
A one-pot cascade reaction for the synthesis of indole-3-carboxylic acids from isatins and dimethyl sulfoxide (B87167) (DMSO) has also been reported. prepchem.com This method involves a one-carbon translocation and offers a novel approach to this class of compounds.
The following table provides examples of multi-component and one-pot reactions for indole synthesis.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference(s) |
| Three-component | 2-Ethynylaniline, Sulfonyl azide (B81097), Nitroolefin | Copper catalyst | Polysubstituted indoles | thieme-connect.com |
| Three-component | Indole, Aldehyde, Active methylene compound | Cu(PPh₃)Cl in water | 3-Substituted indoles | openmedicinalchemistryjournal.com |
| One-pot cascade | Isatin, DMSO | - | Indole-3-carboxylic acids | prepchem.com |
Flow Chemistry Applications in Indole Synthesis
Flow chemistry has gained significant traction in organic synthesis due to its advantages in terms of safety, scalability, and precise control over reaction parameters. beilstein-journals.org Several established indole syntheses have been successfully adapted to flow-based systems.
For example, the synthesis of an indole-3-carboxylic ester has been achieved through a flow-based sequence involving a base-mediated SNAr reaction between a 2-chloronitrobenzene and ethyl cyanoacetate, followed by a heterogeneous hydrogenation for reductive cyclization. beilstein-journals.org This method demonstrates the potential for the safe and scalable production of indole derivatives.
The table below highlights some applications of flow chemistry in indole synthesis.
| Indole Synthesis Method | Key Features of Flow Process | Advantages | Reference(s) |
| SNAr/Reductive Cyclization | Use of agitated cell reactor (ACR) and H-Cube for hydrogenation | Scalable, safe handling of hydrogenation | beilstein-journals.org |
| Heumann Indole Synthesis | Three-step flow sequence (alkylation, saponification, cyclization) | Improved yield, shorter reaction time | organic-chemistry.org |
| Fischer Indole Synthesis | High-temperature/pressure conditions | Reduced reaction time, high productivity | acs.org |
Derivatization and Functional Group Interconversion Strategies for this compound Precursors
The synthesis of complex molecules like this compound often involves strategic modifications of precursor molecules. Derivatization and functional group interconversions are key steps that allow for the introduction or modification of functional groups to achieve the final target structure. This section explores two critical transformations relevant to the synthesis of the title compound and its analogues: the conversion of a nitrile group to a carboxylic acid and the subsequent activation of that carboxylic acid for further reactions.
Transformation of Nitriles to Carboxylic Acids
One of the most reliable and widely used methods for synthesizing carboxylic acids is the hydrolysis of nitriles. libretexts.org This transformation is fundamental in the context of preparing this compound from a dicyano-indole precursor or a precursor where the C3 position is functionalized with a nitrile instead of a carboxylic acid. The carbon-nitrogen triple bond of the nitrile is reacted with water in a process that can be catalyzed by either acid or base. libretexts.org
The hydrolysis proceeds in two main stages: first, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid (or its salt). chemguide.co.ukchemistrysteps.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. libretexts.org The process continues through a series of proton transfers and tautomerization to form an amide. This amide is then hydrolyzed under the same acidic conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk For instance, the hydrolysis of ethanenitrile with hydrochloric acid produces ethanoic acid and ammonium chloride. chemguide.co.uk
Alkaline-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com This amide then undergoes base-catalyzed hydrolysis. The reaction, typically carried out by heating under reflux, yields a salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified after the hydrolysis is complete. libretexts.org
The choice between acidic and basic hydrolysis can depend on the stability of other functional groups present in the molecule. Enzymatic methods using nitrilases also offer a mild alternative for this transformation, proceeding via direct hydrolysis to the carboxylic acid. researchgate.net
Table 1: Comparison of Nitrile Hydrolysis Conditions
| Condition | Reagents | Intermediate | Final Product (before workup) | Key Features |
|---|---|---|---|---|
| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | Amide | Carboxylic Acid + Ammonium Salt | Direct formation of the free acid. chemguide.co.uk |
| Alkaline Hydrolysis | NaOH or KOH solution, Heat | Amide | Carboxylate Salt + Ammonia | Requires a final acidification step to yield the free carboxylic acid. libretexts.org |
| Enzymatic Hydrolysis | Nitrilase / Nitrile Hydratase & Amidase | (Varies) | Carboxylic Acid + Ammonia | Occurs under mild pH and temperature conditions. researchgate.net |
Carboxylic Acid Activation for Further Transformations
The carboxyl group is relatively unreactive towards nucleophilic acyl substitution because the hydroxyl group (-OH) is a poor leaving group. youtube.com Therefore, for subsequent reactions, such as amidation or esterification, the carboxylic acid must first be "activated." Activation involves converting the hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com
A common laboratory strategy is the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride, acid anhydride (B1165640), or an active ester. youtube.comlibretexts.org
Formation of Acyl Chlorides: One of the most effective methods for activating a carboxylic acid is to convert it into an acyl chloride. libretexts.org This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). youtube.comlibretexts.org During this reaction, the hydroxyl group is transformed into a chlorosulfite intermediate, which is an excellent leaving group. The chloride ion generated in the process then acts as a nucleophile, leading to the formation of the highly reactive acyl chloride. libretexts.org Phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be used for this purpose. youtube.com
Formation of Acid Anhydrides: Acid anhydrides are another form of activated carboxylic acids, though they are generally less reactive than acyl chlorides. libretexts.org They can be prepared by treating a carboxylic acid with a dehydrating agent like phosphorus pentoxide (P₂O₅) or by reacting a carboxylate salt with an acyl chloride. youtube.com Mixed carboxylic carbonic anhydrides, formed using reagents like cyanuric chloride, are also effective activated intermediates. youtube.com
Use of Coupling Reagents: In peptide synthesis and other sensitive applications, various coupling reagents are used to activate carboxylic acids in situ for amide bond formation. These reagents, such as carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), convert the carboxylic acid into a highly reactive O-acylisourea intermediate or an active ester, which is then readily attacked by an amine nucleophile.
Table 2: Common Activating Agents for Carboxylic Acids
| Activating Agent | Resulting Activated Species | Typical Use |
|---|---|---|
| Thionyl chloride (SOCl₂) | Acyl chloride | General synthesis, preparation of esters and amides. libretexts.org |
| Phosphorus trichloride (PCl₃) | Acyl chloride | Conversion to acyl chlorides. youtube.com |
| Phosphorus pentoxide (P₂O₅) | Acid anhydride | Dehydration to form anhydrides. youtube.com |
| Cyanuric chloride | Mixed carboxylic cyanuric anhydride | In situ activation for reduction or other transformations. youtube.com |
| Carbodiimides (e.g., EDC) | O-acylisourea intermediate / Active ester | Amide bond formation (peptide coupling). |
Chemical Modifications and Structural Diversification of 4 Cyano 1h Indole 3 Carboxylic Acid
Synthesis of Carboxamide Derivatives from 4-Cyano-1H-indole-3-carboxylic Acid Scaffold
The generation of carboxamide derivatives from the this compound scaffold is a primary strategy for structural diversification. This involves modifications at both the indole (B1671886) nitrogen and the carboxylic acid functional group.
N-Alkylation and N-Acylation of the Indole Nitrogen
The nitrogen atom of the indole ring is a common site for substitution, allowing for the introduction of a wide array of alkyl and acyl groups. These modifications can significantly influence the molecule's steric and electronic properties.
N-Alkylation: The alkylation of the indole nitrogen can be achieved under various conditions. For instance, N-benzylation of a related 6-cyanoindole (B17180) derivative has been accomplished using benzyl (B1604629) chloride in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as methanol, with the reaction proceeding at reflux temperature. nih.gov This method provides a general template for introducing benzyl and other alkyl groups to the indole nitrogen of the this compound scaffold.
N-Acylation: The N-acylation of indoles can be performed directly with carboxylic acids using coupling agents. One effective method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov This approach is particularly efficient when an electron-withdrawing group is present on the indole ring, a condition met by the 4-cyano substituent. nih.gov Another direct acylation method utilizes boric acid as a catalyst, where the indole is heated with a carboxylic acid in a high-boiling solvent like mesitylene. clockss.org Thioesters have also been employed as acylating agents for the N-acylation of indoles in the presence of cesium carbonate (Cs₂CO₃) in xylene at elevated temperatures. scispace.com
Table 1: N-Alkylation and N-Acylation Reactions of Indole Derivatives
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Benzylation | Benzyl chloride, K₂CO₃, MeOH, reflux | N-Benzylindole | nih.gov |
| N-Acylation | Carboxylic acid, DCC, DMAP | N-Acylindole | nih.gov |
| N-Acylation | Carboxylic acid, Boric acid, Mesitylene, reflux | N-Acylindole | clockss.org |
| N-Acylation | Thioester, Cs₂CO₃, Xylene, 140 °C | N-Acylindole | scispace.com |
Amide Coupling Reactions at the Carboxylic Acid Moiety
The carboxylic acid at the C3 position is a prime handle for diversification through amide bond formation. This is typically achieved by coupling the carboxylic acid with a wide variety of primary and secondary amines.
A general and efficient method for this transformation is the use of coupling reagents that activate the carboxylic acid. Propylphosphonic anhydride (B1165640) (T3P®) has been demonstrated to be an effective reagent for the formation of amides from indole-3-acetic acid, a related indole carboxylic acid, under mild conditions. unmc.edu The reaction is often carried out in the presence of a base to neutralize the acid formed. For challenging couplings, the addition of N-hydroxysuccinimide (NHS) can be used to form a more stable active ester intermediate, which then reacts with the amine. unmc.edu
Other common coupling systems include the use of BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) reagent in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). Furthermore, direct thermal coupling of carboxylic acids and amines can be achieved by heating the reactants at reflux in a solvent like toluene, although this method may require higher temperatures and longer reaction times. rsc.org A silver-catalyzed decarboxylative cross-coupling between carboxylic acids and isocyanides also presents a radical-based alternative for amide synthesis. acs.org
Table 2: Amide Coupling Reactions of Indole Carboxylic Acids
| Coupling Reagent/Method | Amine | Conditions | Product | Reference |
| T3P® | Various amines | Mild conditions | Indole-3-carboxamide | unmc.edu |
| BOP, DIPEA | Various amines | DCM | Indole-2-carboxamide | --- |
| Thermal | Benzylamine | Toluene, reflux | N-Benzylacetamide | rsc.org |
| Silver-catalyzed | Isocyanides | Ag₂CO₃, Acetone/H₂O, 60°C | Amide | acs.org |
Modifications Targeting the Cyano Group
The cyano group at the C4 position is a versatile functional group that can be converted into various other nitrogen-containing functionalities, significantly expanding the chemical space of the derivatives.
Conversion to Other Nitrogen-Containing Functionalities
A prominent transformation of the cyano group is its conversion into a tetrazole ring. This is a widely used bioisosteric replacement for a carboxylic acid in medicinal chemistry. beilstein-journals.org The [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source is the most common method for synthesizing 5-substituted-1H-tetrazoles. nih.gov This reaction can be catalyzed by zinc salts, such as zinc(II) chloride, in water or an alcohol like isopropanol. organic-chemistry.org Another established method involves the use of trialkyltin azides, often generated in situ from a trialkyltin halide and sodium azide, in the presence of a base. google.com The use of iodine or silica-supported sodium hydrogen sulfate (B86663) as a catalyst with sodium azide has also been reported for this conversion. organic-chemistry.org
The cyano group can also be converted to other functionalities such as amidines and thioamides, which are valuable in medicinal chemistry. The conversion of nitriles to amidines can be achieved through various methods, including the Pinner reaction. The cyano group can also be transformed into a primary amine via reduction, or an aldehyde through reductive hydrolysis. researchgate.netrsc.org
Table 3: Conversion of the Cyano Group to Other Nitrogen-Containing Functionalities
| Target Functionality | Reagents and Conditions | Reference |
| Tetrazole | NaN₃, ZnCl₂, isopropanol | organic-chemistry.org |
| Tetrazole | Trialkyltin halide, NaN₃, base | google.com |
| Tetrazole | NaN₃, I₂ or silica-supported NaHSO₄ | organic-chemistry.org |
| Aldehyde, Primary Amine, Amide | Various (demonstrated on other cyano-indoles) | researchgate.netrsc.org |
Systematic Variation of the Indole Ring Substituents
The indole ring itself offers multiple positions for further functionalization, allowing for the introduction of a wide range of substituents that can fine-tune the properties of the resulting molecules.
Peripheral Functionalization at C2, C5, C6, C7 Positions
The C2, C5, C6, and C7 positions of the indole nucleus can be selectively functionalized using various modern synthetic methodologies.
C2-Functionalization: Palladium-catalyzed reactions are a powerful tool for C2-functionalization. For instance, the reaction of indole-3-carboxylic acid with aryl iodides in the presence of a Pd(II) catalyst system can lead to decarboxylation followed by the formation of C2-arylated indoles. nih.govnih.gov
C5-Functionalization: A domino aza-Michael-SNAr-heteroaromatization sequence has been developed for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. nih.gov This method involves the reaction of suitably activated methyl 2-arylacrylates with primary amines. nih.gov
C6-Functionalization: The remote C6 position can be functionalized through Brønsted acid-catalyzed reactions. For example, 2,3-disubstituted indoles react with β,γ-unsaturated α-ketoesters or 2,2-diarylacetonitriles in the presence of a Brønsted acid to yield C6-functionalized products. researchgate.netrsc.orgnih.gov
C7-Functionalization: Site-selective functionalization at the C7 position, which is generally less reactive, can be achieved through directed C-H activation. nih.govresearchgate.netrsc.org This often involves the installation of a directing group on the indole nitrogen, such as a pivaloyl or phosphinoyl group, which then directs a transition metal catalyst (e.g., palladium or rhodium) to the C7 position for arylation, olefination, or other coupling reactions. nih.govresearchgate.net
Table 4: Peripheral Functionalization of the Indole Ring
| Position | Method | Reagents and Conditions | Product Type | Reference |
| C2 | Palladium-catalyzed decarboxylative arylation | Aryl iodide, Pd(II) catalyst, HFIP, TFA | C2-Arylindole | nih.govnih.gov |
| C5 | Domino aza-Michael-SNAr-heteroaromatization | Methyl 2-arylacrylate, primary amine, K₂CO₃, DMF | C5-Substituted indole-3-carboxylate | nih.gov |
| C6 | Brønsted acid-catalyzed functionalization | β,γ-Unsaturated α-ketoester, Brønsted acid | C6-Functionalized indole | nih.gov |
| C6 | Brønsted acid-catalyzed functionalization | 2,2-Diarylacetonitrile, Brønsted acid | C6-Functionalized indole | researchgate.netrsc.org |
| C7 | Directed C-H arylation | N-Directing group, Arylboronic acid, Pd(OAc)₂, pyridine-type ligand | C7-Arylindole | researchgate.net |
Exploration of Spiro-Fused and Annulated Indole Structures
The exploration of spiro-fused and annulated indole structures derived from this compound represents a significant area of interest in medicinal chemistry and materials science. These complex, three-dimensional architectures offer the potential for novel biological activities and unique photophysical properties. While direct examples of spirocyclization and annulation reactions starting specifically from this compound are not extensively documented in the provided research, the established reactivity of related indole derivatives provides a strong basis for predicting and developing such transformations.
The general strategies for constructing spiro-fused and annulated indoles often involve the use of the indole nucleus as a scaffold, with reactions targeting the C2 and C3 positions, as well as the indole nitrogen. For instance, the reaction of indole carboxylic acids and amides with propargyl alcohols can lead to [4+3] annulation products, forming seven-membered rings fused to the indole core. nih.gov Similarly, various cycloaddition reactions are employed to build spirocyclic systems at the C3 position of the indole ring.
One prominent method for creating spiro-fused indoles involves the use of isatins, which are indole-2,3-dione precursors. Three-component cascade reactions involving isatins, cyanoacetates, and various aminomaleimides, catalyzed by organocatalysts, can yield complex heterocycle-fused spirooxindoles. nih.gov These reactions proceed through a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to construct the spirocyclic framework. nih.gov
Another approach involves the iodine-mediated intramolecular cyclization of N-aryl enamines to synthesize 3H-indoles, which are precursors for further functionalization into spirocyclic or fused systems. acs.org This transition metal-free method offers a versatile route to a variety of substituted 3H-indoles. acs.org
Furthermore, annulation reactions at the C2 and C3 positions of the indole ring with reagents like 2-alkoxycyclopropanoate esters have been shown to produce fused systems with a high degree of stereochemical control. nih.gov The regioselectivity of these reactions is often influenced by the substituents present on the indole ring. beilstein-journals.org
The following tables summarize representative examples of spirocyclization and annulation reactions on indole derivatives, which could be adapted for this compound or its derivatives.
Table 1: Examples of Annulation Reactions on Indole Derivatives
| Indole Derivative | Reagent(s) | Reaction Type | Product | Reference |
| 1-Methylindole-3-carboxamide | Propargyl alcohols | [4+3] Annulation | Fused seven-membered lactams | nih.gov |
| Indole-2-carboxylic acid | Propargyl alcohols | [4+3] Annulation | Fused seven-membered lactones | nih.gov |
| 4-Indolyl allylic alcohols | α-Imino esters | [4+3] Cycloaddition | Azepino[3,4,5-cd]indoles | beilstein-journals.org |
| Indoles | 2-Alkoxycyclopropanoate esters | C2/C3 Annulation | Fused cyclopenta[b]indoles | nih.gov |
Table 2: Examples of Spirocyclization Reactions Involving Indole Scaffolds
| Indole Precursor | Reagent(s) | Reaction Type | Product | Reference |
| Isatins | Cyanoacetates, 3-Aminomaleimides | Three-component cascade | Spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] | nih.gov |
| N-Aryl enamines | Iodine | Intramolecular Cyclization | 3H-Indoles (precursors to spiro compounds) | acs.org |
The functional groups of this compound, namely the cyano and carboxylic acid moieties, can be expected to influence the course of these reactions. The electron-withdrawing nature of the cyano group at the C4 position may affect the nucleophilicity of the indole ring, potentially altering the regioselectivity of annulation and cycloaddition reactions compared to unsubstituted indoles. The carboxylic acid at the C3 position offers a handle for various chemical modifications, including conversion to esters or amides, which can then serve as precursors for a range of cyclization strategies.
Exploration of Biological Activities and Structure Activity Relationships of 4 Cyano 1h Indole 3 Carboxylic Acid Derivatives
In Vitro Assessment of Pharmacological Actions
Enzyme Modulatory Activities
Xanthine (B1682287) oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Elevated levels of uric acid can lead to hyperuricemia and gout. nih.govnih.gov Consequently, XO has become a significant therapeutic target for managing these conditions. nih.govnih.gov
Derivatives of 4-cyano-1H-indole-3-carboxylic acid have been investigated as potential XO inhibitors. The core structure, featuring a 3-cyano indole (B1671886) pharmacophore, is considered an effective fragment for designing non-purine XO inhibitors. nih.gov Research has focused on linking this indole fragment with other heterocyclic moieties, such as pyrimidinone, to enhance inhibitory potency. nih.gov
For instance, a series of N-(3-cyano-1H-indol-5/6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamides were designed and synthesized. nih.gov One compound from this series, 13g , demonstrated a significant XO inhibitory potency with an IC₅₀ value of 0.16 μM, which was 52.3-fold higher than that of the standard drug allopurinol (B61711) (IC₅₀ = 8.37 μM). nih.gov Another series, 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles, where the two fragments were directly linked, also yielded potent inhibitors. nih.gov Compound 25c from this series exhibited an even greater inhibitory potency with an IC₅₀ of 0.085 μM, 98.5 times stronger than allopurinol. nih.gov
The structure-activity relationship (SAR) studies revealed the importance of the cyano group and the indole nucleus. Molecular modeling suggested that the pyrimidinone and indole moieties of these compounds interact effectively with key amino acid residues in the active site of XO. nih.gov Specifically, the N-(1-alkyl-3-cyano-1H-indol-5-yl) moiety was designed to create a hydrogen bond between the 3'-cyano group and the Asn768 residue of XO. nih.gov The introduction of a large alkoxy group at the 4-position of the cyanophenyl ring has also been found to be crucial for XO inhibitory activity. researchgate.net
Table 1: Xanthine Oxidase Inhibitory Activity of Selected this compound Derivatives
| Compound | IC₅₀ (μM) | Fold-increase in Potency vs. Allopurinol |
| 13g | 0.16 | 52.3 |
| 25c | 0.085 | 98.5 |
| a6 | 0.018 | Not directly compared to Allopurinol in the study |
| Allopurinol | 8.37 | 1 (Reference) |
| Topiroxostat | 0.013 | Not directly compared to Allopurinol in the study |
This table presents the half-maximal inhibitory concentration (IC₅₀) of selected compounds against xanthine oxidase, highlighting their enhanced potency compared to the reference drug, allopurinol.
Human immunodeficiency virus type 1 (HIV-1) integrase is a key enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. nih.govnih.gov This makes it a prime target for antiretroviral therapy. nih.gov Integrase strand transfer inhibitors (INSTIs) are a class of drugs that effectively block this process. nih.gov
While research on this compound derivatives as INSTIs is less extensive, related indole-2-carboxylic acid derivatives have shown promise. nih.gov Virtual screening and subsequent synthesis led to the identification of indole-2-carboxylic acid derivatives as potent INSTIs. nih.gov The core indole structure and the C2 carboxyl group were found to chelate the two Mg²⁺ ions within the active site of the integrase. nih.gov Further structural modifications, such as adding a long branch at the C3 position of the indole core, improved the interaction with a hydrophobic pocket near the active site, leading to a significant increase in inhibitory effect. nih.gov For example, derivative 20a showed a marked increase in integrase inhibitory effect with an IC₅₀ value of 0.13 μM. nih.gov
Although the specific 4-cyano substitution has not been the primary focus in the available literature for INSTIs, the general success of the indole scaffold suggests that derivatives of this compound could be a subject for future investigation in this therapeutic area.
The versatile structure of indole-3-carboxylic acid derivatives allows them to interact with various other enzymes. For example, indole-3-carboxylic acid itself has been shown to be cytotoxic to certain cancer cell lines and to inhibit HIV replication in lymphocytes. caymanchem.com It has also been used as a precursor in the synthesis of substituted thiadiazoles with anticancer activity. caymanchem.com The 4-cyano substitution on the indole ring enhances the electrophilicity at the 3-position, which could influence its interaction with different enzyme targets. Further research is needed to explore the full spectrum of enzyme modulatory activities of this compound derivatives.
Receptor Binding and Signaling Pathway Modulation
The angiotensin II type 1 (AT1) receptor is a G-protein-coupled receptor that plays a critical role in regulating blood pressure. nih.govmdpi.com Antagonists of the AT1 receptor are a major class of drugs used to treat hypertension. nih.govnih.gov
Novel derivatives of indole-3-carboxylic acid have been designed and synthesized as AT1 receptor antagonists. nih.gov Radioligand binding studies have shown that these derivatives possess a high nanomolar affinity for the AT1 receptor, comparable to the well-known drug losartan. nih.gov The development of these compounds was based on the rationale of mimicking the structural features of angiotensin II, the natural ligand for the AT1 receptor. mdpi.com
While specific data on this compound derivatives as AT1 receptor antagonists is limited in the provided context, the broader class of indole-3-carboxylic acid derivatives has demonstrated significant potential. For instance, a 5-nitrobenzimidazole (B188599) derivative bearing an indole benzoic acid ring instead of the typical biphenyl (B1667301) scaffold showed high and durable activity with an IC₅₀ of 1.03 ± 0.26 nM in vascular smooth muscle cells. mdpi.com This indicates that the indole core can effectively serve as a scaffold for potent AT1 receptor antagonists. The electronic properties of the cyano group at the 4-position could potentially influence the binding affinity and selectivity of these compounds for the AT1 receptor.
Table 2: AT1 Receptor Binding Affinity of an Indole-based Antagonist
| Compound | Target | IC₅₀ (nM) | Cell Type |
| 5-Nitrobenzimidazole derivative with indole benzoic acid ring | AT1 Receptor | 1.03 ± 0.26 | Vascular smooth muscle cells |
This table shows the high binding affinity of an indole-containing compound for the AT1 receptor, demonstrating the potential of the indole scaffold in designing AT1 receptor antagonists.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Properties
Derivatives of indole-3-carboxylic acid have been investigated for their potential to modulate nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems. nih.gov These receptors are implicated in a variety of physiological processes and are considered therapeutic targets for several neurological disorders. nih.govresearchgate.net
A patent for novel indole derivatives has described compounds with activity in modulating the α7 nAChR. google.com Specifically, 5-Cyano-2-(trifluoromethyl)-1H-indole-3-carboxylic acid was synthesized and identified as a modulator of this receptor subtype. google.com The α7 nAChR is of particular interest due to its role in cognitive functions and its potential as a target for treating conditions like Alzheimer's disease and schizophrenia. researchgate.net The general structure of nAChRs consists of five subunits arranged around a central ion pore. nih.gov The binding of ligands, such as acetylcholine or synthetic modulators, to the interface between these subunits triggers a conformational change that opens the channel. nih.gov
While direct studies on this compound itself as a nAChR ligand are not extensively documented in the reviewed literature, the activity of closely related cyano-substituted indole-3-carboxylic acids suggests that this chemical scaffold is a promising area for the development of new nAChR modulators. The structure-activity relationship (SAR) of these compounds indicates that substitutions on the indole ring, including the cyano group, can significantly influence their binding affinity and selectivity for different nAChR subtypes. researchgate.netgoogle.com
Dopamine (B1211576) D2 Receptor Allosteric Modulation
The dopamine D2 receptor (D2R) is a key target for antipsychotic drugs and treatments for Parkinson's disease. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer a novel approach to fine-tuning dopaminergic neurotransmission with potentially greater selectivity and fewer side effects compared to traditional agonists and antagonists. nih.govnih.gov
Research into allosteric modulators of the D2R has explored various chemical scaffolds, including indole derivatives. Notably, studies have focused on 1H-indole-2-carboxamides, which are structural isomers of the 3-carboxylic acid derivatives. For instance, N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) has been identified as a negative allosteric modulator of the D2R. nih.gov In this molecule, the 1H-indole-2-carboxamide portion binds to a secondary pocket on the receptor. nih.gov
By fragmenting this lead compound, researchers have developed and analyzed a library of 1H-indole-2-carboxamides to understand the structure-activity relationships (SAR) for D2R allosteric modulation. nih.gov This work has demonstrated that even small fragments based on the indole-2-carboxamide core can exhibit allosteric properties. nih.gov While the reviewed literature does not directly test this compound or its direct amide derivatives for D2R allosteric modulation, the findings for the isomeric indole-2-carboxamides suggest that the broader class of indole carboxamides represents a viable starting point for the design of novel D2R allosteric modulators. The presence and position of the cyano group on the indole ring would be a critical factor in determining the affinity and modulatory effect on the D2 receptor.
Urate Transporter 1 (URAT1) Inhibition
Urate Transporter 1 (URAT1) is a key protein in the kidneys responsible for the reabsorption of uric acid from the filtrate back into the blood. researchgate.netnih.govsolvobiotech.com Inhibiting URAT1 is a primary strategy for treating hyperuricemia, a condition of high uric acid levels in the blood that can lead to gout. researchgate.netnih.govresearchgate.net Several clinically used drugs target URAT1 to increase uric acid excretion. nih.govsolvobiotech.com
Recent drug discovery efforts have identified indole derivatives as promising URAT1 inhibitors. A significant finding in this area is the identification of 5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido]thiazole-4-carboxylic acid as a potent dual inhibitor of both URAT1 and xanthine oxidase, another key enzyme in uric acid production. researchgate.net This discovery highlights the potential of the cyano-indole-3-carboxamide scaffold in the development of new treatments for hyperuricemia and gout.
Antimicrobial and Antioxidant Potentials
Broad-Spectrum Antibacterial Activity
Indole derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial properties. The indole nucleus is a key structural component in many natural and synthetic molecules with antibacterial efficacy. scirp.org
While specific studies on the broad-spectrum antibacterial activity of this compound are not extensively covered in the provided search results, research on related indole-3-carboxylic acid derivatives provides insights into their potential. For example, various 3-substituted indoles have been synthesized and shown to possess significant antimicrobial activity. scirp.org The introduction of different functional groups onto the indole scaffold can modulate the antibacterial spectrum and potency. scirp.org
For instance, the synthesis of novel 3-substituted indole derivatives from indole-3-carboxaldehyde (B46971) has yielded compounds with notable activity against various bacterial strains. scirp.org These studies suggest that the indole-3-carboxylic acid backbone is a viable template for developing new antibacterial agents. The effect of a cyano group at the 4-position on the antibacterial properties would need to be specifically evaluated, as substitutions on the indole ring are known to significantly influence biological activity.
Antifungal Properties
Indole-3-carboxylic acid and its derivatives have also been investigated for their antifungal properties. Indole-3-carboxylic acid itself has been identified as a plant metabolite that can induce resistance against certain fungal pathogens in plants. caymanchem.com It has been shown to be effective against the plant necrotrophic fungus Plectosphaerella cucumerina. caymanchem.com
Furthermore, indole-3-carboxylic acid has been used as a precursor in the synthesis of other compounds with biological activities, including those with potential antifungal applications. caymanchem.com The specific antifungal properties of this compound have not been detailed in the provided search results. However, the known antifungal activity of the parent compound, indole-3-carboxylic acid, suggests that the 4-cyano derivative could also exhibit antifungal effects. The introduction of a cyano group at the 4-position of the indole ring could potentially modify the spectrum and potency of its antifungal activity, warranting further investigation.
Radical Scavenging and Antioxidant Efficacy
Indole derivatives, particularly those with a carboxylic acid group at the C-3 position, are recognized for their antioxidant properties. nih.gov These compounds can act as radical scavengers, helping to mitigate oxidative stress, which is implicated in a variety of diseases. nih.gov
The antioxidant activity of indole derivatives is often attributed to their ability to donate a hydrogen atom from the indole nitrogen, leading to the formation of a stabilized indolyl radical. nih.gov The nature of the substituent at the C-3 position, as well as on the benzene (B151609) ring of the indole nucleus, can significantly influence the radical scavenging and antioxidant efficacy. nih.gov
While direct experimental data on the radical scavenging and antioxidant efficacy of this compound is not available in the provided search results, the general antioxidant properties of the indole-3-carboxylic acid scaffold are well-documented. nih.gov The presence of the electron-withdrawing cyano group at the 4-position could modulate the electron density of the indole ring and the ease of hydrogen atom donation from the indole nitrogen, thereby affecting its antioxidant potential. Theoretical and experimental studies would be necessary to fully elucidate the antioxidant profile of this specific compound.
Ion Channel and Transporter Modulation (e.g., CFTR)
The modulation of ion channels and transporters is a critical therapeutic strategy for a variety of diseases known as channelopathies. One of the most prominent examples is cystic fibrosis (CF), a genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.gov The CFTR protein functions as a chloride ion channel in the apical membrane of epithelial cells, and its dysfunction leads to impaired ion and fluid transport. nih.gov Small-molecule drugs, known as CFTR modulators, aim to restore the function of the defective protein. frontiersin.org These modulators are broadly classified as correctors, which improve the processing and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel gating activity of the protein already at the cell surface. nih.govcff.org
The indole nucleus is a privileged scaffold in medicinal chemistry and has been identified as a core structure in the development of novel CFTR modulators. Research into derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as tetrahydro-γ-carboline), a structure closely related to the indole core, has led to the identification of a new chemotype of CFTR potentiators. acs.orgfigshare.com These compounds have shown efficacy in rescuing the gating defects of mutated CFTR, such as the F508del and G551D mutations. acs.orgfigshare.com The discovery of these indole-based potentiators highlights the potential of this chemical class to interact with and modulate the function of complex ion channels like CFTR, providing a foundation for the exploration of other indole derivatives, including those based on the this compound scaffold, for similar biological activities. acs.org
Rigorous Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies are essential to optimize potency, selectivity, and pharmacokinetic properties.
In studies of tetrahydro-γ-carboline derivatives as CFTR potentiators, specific structural modifications were shown to have a significant impact on activity. acs.org For instance, the heteroaryl group acylating position 2 of the core structure was found to be a critical determinant of potency. While a 5'-trifluoromethyl-pyrazol-3'-yl group provided good activity, replacing it with other heteroaromatic systems like a 2'-trifluoromethyl imidazolyl or a 5-bromo furanyl moiety resulted in a marked decrease in potency. acs.org Conversely, introducing a substituted indolyl moiety at this position helped to retain a strong effect on CFTR function. acs.org
Furthermore, substitutions on the carboline ring itself were explored. The introduction of a sterically demanding isopropyl group or a polar linear cyano group led to a significant drop in activity. acs.org In contrast, an 8-trifluoromethoxy derivative exhibited improved potency, demonstrating that electron-withdrawing groups at this position can be beneficial. acs.org
| Compound/Modification | Target | Key Structural Change | Biological Potency | Reference |
|---|---|---|---|---|
| Derivative 8 | F508del-CFTR | Replacement of pyrazolyl with 2'-trifluoromethyl imidazolyl | EC50: 2.8 µM (Decreased Potency) | acs.org |
| Derivative 9 | F508del-CFTR | Replacement of pyrazolyl with 5-bromo furanyl | EC50: 3.7 µM (Decreased Potency) | acs.org |
| Derivative 10 | F508del-CFTR | Insertion of a substituted indolyl moiety | EC50: 0.15 µM (Retained Potency) | acs.org |
| Derivative 22 | F508del-CFTR | Addition of 8-trifluoromethoxy group to carboline ring | EC50: 0.16 µM (Improved Potency) | acs.org |
| Derivative 23 | F508del-CFTR | Addition of polar cyano residue to carboline ring | Relevant drop in activity | acs.org |
Similarly, SAR studies on cyano-substituted indole derivatives designed as ligands for α-synuclein fibrils revealed key structural requirements for high binding affinity. nih.gov The position of substituents and the length of the π-conjugated system were critical. It was observed that for compounds with substituents at the 4-, 5-, and 7-positions of the indole ring, the binding affinity increased with longer π-conjugated systems. nih.gov This suggests that an extended, planar aromatic system is crucial for effective interaction with the target protein.
| Compound Series | Target | Key Structural Feature Investigated | SAR Finding | Reference |
|---|---|---|---|---|
| Cyano-substituted indoles | α-synuclein fibrils | Position of substituents | 3-position malononitrile (B47326) and N-benzyl group were well tolerated. | nih.gov |
| Cyano-substituted indoles | α-synuclein fibrils | Length of π-conjugated system | For 4-, 5-, and 7-substituted compounds, affinity increased with the length of the conjugated system. | nih.gov |
| Cyano-substituted indoles | α-synuclein fibrils | Scaffold modification | Replacing the indole scaffold with 1H-pyrrolo[2,3-b]pyridine was detrimental to binding potency. | nih.gov |
These examples underscore the importance of systematic SAR exploration. For this compound, such studies would involve modifying the substituents on the benzene portion of the indole, altering the groups attached to the indole nitrogen, and derivatizing the carboxylic acid to amides or esters to probe the electronic and steric requirements for optimal biological activity.
A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Recent advances in structural biology, such as the cryo-electron microscopy structures of CFTR, are expected to facilitate the rational design of new modulators by identifying specific binding sites. frontiersin.org
Based on the SAR data from indole-based modulators, a hypothetical pharmacophore for CFTR potentiation can be proposed. Key features would likely include:
Aromatic/Heteroaromatic Core: The indole ring system serves as a rigid scaffold.
Hydrogen Bond Donor: The indole N-H group can act as a crucial hydrogen bond donor.
Electron-Withdrawing/Hydrophobic Moieties: Groups like the cyano (at C4) and trifluoromethoxy groups have been shown to enhance potency, suggesting the importance of specific electronic and hydrophobic interactions. acs.org
Anionic/Polar Group: The carboxylic acid at C3 can act as a hydrogen bond acceptor or an anionic center, forming key interactions within the binding pocket.
Defined Substituent Vectors: The SAR studies indicate that substituents at specific positions (e.g., position 8 of the γ-carboline core) are more favorable, defining specific vectors where bulk or certain electronic features are tolerated or beneficial. acs.org
The design of cyano-substituted indole derivatives has also been inspired by the conformation of known active compounds, which is a form of pharmacophore-based design. nih.gov By understanding these essential structural features, medicinal chemists can design new molecules, such as derivatives of this compound, with a higher probability of exhibiting the desired biological effect.
Chirality and stereochemistry play a pivotal role in the biological activity of drugs, as biological macromolecules like proteins are chiral. nih.govmalariaworld.org Different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit significantly different potency, selectivity, and metabolic profiles. nih.govnih.gov This is because the binding site of a target protein is a specific three-dimensional space, and only one isomer may fit correctly to elicit a biological response.
The importance of stereochemistry has been clearly demonstrated in the development of indole-based CFTR modulators. In-depth studies of tetrahydro-γ-carboline derivatives led to the discovery of an enantiomerically pure compound (compound 39) that possessed a superior combination of efficacy and a promising drug-like profile. acs.orgfigshare.com This finding underscores that the biological activity resides primarily in one enantiomer, making stereospecific synthesis a critical aspect of the drug development process.
In other contexts, the influence of stereochemistry is equally profound. For example, in studies of nature-inspired 3-Br-acivicin isomers, only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.govmalariaworld.org This difference was attributed not just to target binding but also to stereoselective uptake by transporters. nih.govmalariaworld.orgresearchgate.net
Therefore, if derivatives of this compound possess chiral centers—for instance, through substitution on the indole nitrogen or modification of the carboxylic acid group—it is imperative to investigate the biological activity of the individual stereoisomers. The separation and testing of enantiomers or diastereomers are crucial steps to identify the most active and selective isomer for further development.
Computational Chemistry and Theoretical Investigations of 4 Cyano 1h Indole 3 Carboxylic Acid and Its Analogues
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are powerful computational techniques used to predict how a ligand, such as 4-Cyano-1H-indole-3-carboxylic acid, might interact with a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery and design, providing insights into the potential efficacy and mechanism of action of a compound.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For indole (B1671886) derivatives, the binding mode can vary significantly depending on the specific substitutions on the indole ring and the topology of the receptor's binding site. For instance, studies on similar indole-based compounds have shown that they can act as inhibitors for enzymes like tryptophan dioxygenase, which is relevant in cancer immunotherapy. sigmaaldrich.com The cyano and carboxylic acid groups of this compound are key features that likely dictate its binding orientation through specific interactions. nih.gov Docking studies on analogous compounds reveal that the carboxylic acid moiety often forms crucial hydrogen bonds with receptor residues. nih.gov The planar indole ring can participate in π-π stacking interactions with aromatic amino acid residues in the binding pocket. The specific binding mode is a result of a combination of these forces, including hydrophobic interactions, hydrogen bonds, and electrostatic interactions.
| Functional Group | Potential Interaction Type | Likely Interacting Residues |
|---|---|---|
| Carboxylic Acid | Hydrogen Bonding, Electrostatic Interactions | Arginine, Lysine, Histidine, Serine, Threonine |
| Cyano Group | Hydrogen Bonding, Dipole-Dipole Interactions | Asparagine, Glutamine, Serine, Threonine |
| Indole Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
A critical aspect of docking studies is the identification of key amino acid residues within the binding site that form significant interactions with the ligand. These interactions, particularly hydrogen bonds, are vital for stabilizing the ligand-receptor complex. For indole-3-carboxylic acid derivatives, the carboxylic acid group is a primary site for hydrogen bond formation. nd.edu It can act as both a hydrogen bond donor and acceptor.
| Functional Group | Role | Potential H-Bonding Partner in Receptor |
|---|---|---|
| Carboxylic Acid (OH) | Donor | Oxygen (e.g., in Asp, Glu, backbone C=O) |
| Carboxylic Acid (C=O) | Acceptor | Hydrogen (e.g., in Arg, Lys, Ser, backbone N-H) |
| Indole (N-H) | Donor | Oxygen (e.g., in Asp, Glu, backbone C=O) |
| Cyano (N) | Acceptor | Hydrogen (e.g., in Arg, Lys, Ser, backbone N-H) |
Quantum Chemical and Electronic Structure Analyses
Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties of a molecule, which ultimately govern its reactivity and interactions. These methods are based on the principles of quantum mechanics and can be used to calculate a wide range of molecular properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.govnih.gov For this compound, DFT calculations can determine the most stable conformation by predicting bond lengths, bond angles, and dihedral angles. dartmouth.edu The planarity of the indole ring and the orientation of the cyano and carboxylic acid substituents are critical aspects that can be accurately modeled. dartmouth.edu These optimized geometries are crucial starting points for more complex calculations, such as docking studies and the prediction of spectroscopic properties. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgnumberanalytics.com These orbitals are key to understanding chemical reactivity. numberanalytics.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule can indicate which parts of the molecule are most likely to be involved in chemical reactions or interactions with a receptor. dartmouth.edu The electron-withdrawing nature of the cyano and carboxylic acid groups would be expected to lower the energy of the LUMO, potentially making the molecule a better electron acceptor.
The distribution of electron density within a molecule is not uniform, leading to regions that are electron-rich (negative) and electron-poor (positive). This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. libretexts.org MEP maps are valuable tools for predicting how a molecule will interact with other molecules or with a biological receptor. researchgate.net Red-colored regions on an MEP map indicate a negative electrostatic potential, where a molecule is likely to be attacked by electrophiles, while blue-colored regions indicate a positive electrostatic potential, which are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the cyano group, indicating their ability to act as hydrogen bond acceptors. researchgate.netresearchgate.net The hydrogen atom of the carboxylic acid and the N-H of the indole ring would likely show positive potential, highlighting their role as hydrogen bond donors. researchgate.netresearchgate.net This information complements the insights gained from docking studies by providing a more detailed picture of the electrostatic forces driving ligand-receptor interactions. libretexts.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing insights into charge transfer, hyperconjugative interactions, and the stability of molecular systems. taylorandfrancis.com It transforms the complex many-electron wavefunction into a localized, intuitive picture of chemical bonding, closely resembling the familiar Lewis structures. uni-muenchen.dewikipedia.org This analysis involves a sequence of transformations from atomic orbitals (AOs) to natural atomic orbitals (NAOs), then to natural hybrid orbitals (NHOs), and finally to natural bond orbitals (NBOs). wikipedia.orgyoutube.com
The core of NBO analysis lies in examining the interactions between filled "donor" Lewis-type NBOs (bonding orbitals or lone pairs) and empty "acceptor" non-Lewis-type NBOs (antibonding or Rydberg orbitals). uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de These "delocalization" corrections to the idealized Lewis structure indicate a departure from a perfectly localized picture and are crucial for understanding the molecule's electronic properties. uni-muenchen.de
For indole derivatives, NBO analysis can elucidate the effects of substituents on the electronic distribution within the indole ring and associated functional groups. In the case of this compound, the analysis would focus on the interactions involving the cyano and carboxylic acid groups and the indole core. Key interactions would include the delocalization of electron density from the nitrogen lone pair (LP) of the indole ring to the antibonding orbitals of adjacent C-C and C=C bonds, as well as to the π* orbitals of the cyano and carbonyl groups.
The stabilization energy, E(2), associated with these donor-acceptor interactions provides a quantitative measure of their importance. For instance, a significant E(2) value for the interaction between the nitrogen lone pair and the π* orbital of the cyano group would indicate substantial electronic communication and stabilization. Similarly, the analysis can reveal the nature of the hydrogen bonding interactions, both intramolecular and intermolecular, by quantifying the orbital overlap between a donor (e.g., an O-H or N-H bond) and an acceptor (e.g., a lone pair on a nitrogen or oxygen atom). Studies on related indole derivatives have shown that NBO analysis can effectively characterize these interactions and their impact on the molecular geometry and stability. dntb.gov.ua
A hypothetical NBO analysis for this compound might reveal the following key interactions, with stabilization energies indicating their relative strengths.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N1 | π(C2-C3) | High | π-delocalization within the indole ring |
| LP(1) N1 | π(C4-C9) | Moderate | π-delocalization within the indole ring |
| π(C4-C5) | π(C≡N) | Significant | Conjugation of cyano group with the indole ring |
| π(C2-C3) | π(C=O) | Significant | Conjugation of carboxylic acid group with the indole ring |
| LP(2) O(carbonyl) | σ*(O-H) | Moderate | Intramolecular interaction |
This table is a hypothetical representation of potential NBO analysis results for this compound based on the principles of NBO theory and findings for analogous molecules. Actual values would require specific computational calculations.
NBO analysis also provides "natural charges" for each atom, which are derived from the occupancies of the natural atomic orbitals and offer a more chemically meaningful representation of the charge distribution than other methods like Mulliken population analysis. youtube.comyoutube.com These charges are valuable for understanding the electrostatic potential and reactivity of the molecule.
Spectroscopic Property Prediction and Validation
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. mdpi.com These theoretical calculations provide a powerful complement to experimental data, aiding in the assignment of spectral features and offering a deeper understanding of the underlying molecular structure and electronic transitions.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C atoms. openaire.eu By optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), the magnetic shielding tensors for each nucleus can be computed. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental NMR data to validate the computed structure. For this compound, the calculations would predict distinct signals for the protons and carbons of the indole ring, the cyano group, and the carboxylic acid moiety, with the chemical shifts being influenced by the electronic environment of each nucleus.
IR Spectra: Theoretical infrared (IR) spectra are obtained by calculating the vibrational frequencies and their corresponding intensities at the optimized geometry. mdpi.com The calculation of the second derivatives of the energy with respect to the atomic displacements yields the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. The predicted IR spectrum allows for the assignment of specific vibrational modes, such as the N-H stretch, C=O stretch of the carboxylic acid, C≡N stretch of the cyano group, and various C-H and C-C vibrations of the indole ring.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). dntb.gov.ua This approach calculates the vertical excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. The predicted wavelengths of maximum absorption (λ_max) and the corresponding molecular orbital (MO) contributions help to characterize the nature of the electronic transitions (e.g., π → π, n → π). researchgate.net For this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from electronic transitions within the indole chromophore, which will be modulated by the electron-withdrawing cyano group and the carboxylic acid substituent.
A hypothetical comparison of predicted and experimental spectroscopic data for this compound is presented below.
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value | Assignment |
|---|---|---|---|
| ¹H NMR (δ, ppm) | ~8.0-8.5 (NH), ~7.2-8.0 (aromatic) | Varies with solvent | Indole and substituent protons |
| ¹³C NMR (δ, ppm) | ~110-140 (indole), ~115 (CN), ~170 (COOH) | Varies with solvent | Indole, cyano, and carboxyl carbons |
| IR (ν, cm⁻¹) | ~3400 (N-H), ~2230 (C≡N), ~1700 (C=O) | Corresponds to functional groups | Stretching vibrations |
| UV-Vis (λ_max, nm) | ~280, ~310 | Dependent on solvent | π → π* transitions |
This table provides an illustrative example of how computational and experimental spectroscopic data would be compared. Actual values are dependent on specific experimental conditions and computational parameters.
Advanced Computational Methodologies for Reactivity and Stability
Fukui function analysis is a powerful tool within the framework of Density Functional Theory (DFT) for identifying the most reactive sites within a molecule. ias.ac.inresearchgate.net It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov This allows for the prediction of where a molecule is most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net
The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. nih.gov In practice, condensed Fukui functions are often calculated for each atomic site. There are three main types of Fukui functions:
f⁺(r): for nucleophilic attack (measures the reactivity towards an electron-donating reagent).
f⁻(r): for electrophilic attack (measures the reactivity towards an electron-accepting reagent).
f⁰(r): for radical attack.
A higher value of the Fukui function at a specific atomic site indicates a greater reactivity at that position. ias.ac.in For this compound, Fukui function analysis would be used to map out the reactive landscape of the molecule. It is expected that the nitrogen and oxygen atoms of the carboxylic acid group and the nitrogen of the cyano group would be potential sites for electrophilic attack, while certain carbon atoms in the indole ring might be more susceptible to nucleophilic attack, depending on the electronic influence of the substituents. However, it's important to note that in some cases, particularly with strong electron-withdrawing groups like the nitro group, Fukui functions can yield negative values, which requires careful interpretation. mdpi.com
A hypothetical Fukui function analysis for this compound might yield the following reactivity predictions:
| Atom/Region | Predicted Susceptibility | Governing Fukui Function |
|---|---|---|
| Indole Nitrogen (N-H) | Electrophilic attack | f⁻ |
| Carbonyl Oxygen (C=O) | Electrophilic attack | f⁻ |
| Cyano Nitrogen (C≡N) | Electrophilic attack | f⁻ |
| C2 of Indole Ring | Nucleophilic attack | f⁺ |
| C5, C6, C7 of Indole Ring | Electrophilic substitution | f⁻ |
This table is a qualitative prediction based on the expected electronic nature of the functional groups. Quantitative Fukui function calculations would provide specific numerical values for the reactivity of each atomic site.
Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions in crystal structures. openaire.eunih.gov It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. The Hirshfeld surface is defined as the boundary where the contribution to the electron density from the pro-molecule is equal to the contribution from all other molecules in the crystal.
By mapping various properties onto the Hirshfeld surface, such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface), one can identify and characterize different types of intermolecular contacts. Red spots on the d_norm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions. researchgate.net
A hypothetical summary of the percentage contributions of different intermolecular contacts from a Hirshfeld surface analysis of this compound is shown below.
| Interaction Type | Hypothetical Percentage Contribution |
|---|---|
| H···H | ~30-40% |
| O···H/H···O | ~20-30% |
| N···H/H···N | ~10-20% |
| C···H/H···C | ~10-15% |
| C···C (π-π stacking) | ~5-10% |
This table presents a plausible distribution of intermolecular contacts based on the functional groups present in the molecule. The actual percentages would be determined from the calculated Hirshfeld surface.
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, the stability of molecular complexes, and the influence of the solvent environment. nih.gov
For this compound, MD simulations could be employed to investigate several aspects of its behavior. For instance, the conformational flexibility of the carboxylic acid group relative to the indole ring could be explored. The simulations would reveal the preferred dihedral angles and the energy barriers for rotation, providing insights into the molecule's conformational landscape.
Furthermore, if this compound is being studied for its interaction with a biological target, such as an enzyme or receptor, MD simulations are invaluable for assessing the stability of the ligand-protein complex. acs.org Starting from a docked pose, the simulation would track the movements of both the ligand and the protein over time. Key parameters to analyze from an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the atomic positions from a reference structure, indicating the stability of the simulation and whether the system has reached equilibrium. acs.org
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of each atom around its average position, highlighting flexible regions of the molecule or protein. mdpi.com
Radius of Gyration (Rg): Measures the compactness of the system, providing insights into conformational changes. nih.gov
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation, which is crucial for binding affinity. nih.gov
A hypothetical MD simulation of this compound bound to a target protein might yield the following results:
| MD Simulation Parameter | Hypothetical Observation | Interpretation |
|---|---|---|
| Ligand RMSD | Low and stable after an initial equilibration period. | The ligand remains stably bound in the active site. |
| Protein RMSF | Higher fluctuations in loop regions, lower in the active site. | The binding of the ligand stabilizes the active site. |
| Radius of Gyration | Remains relatively constant throughout the simulation. | No major conformational changes in the protein upon ligand binding. |
| Hydrogen Bonds | Key hydrogen bonds between the ligand and specific residues are maintained for a high percentage of the simulation time. | These hydrogen bonds are critical for the stability of the complex. |
This table illustrates the type of data and interpretations that can be derived from an MD simulation. The specific outcomes would depend on the protein target and the simulation parameters.
Emerging Research Directions and Future Prospects for 4 Cyano 1h Indole 3 Carboxylic Acid
Greener and More Efficient Synthesis of Indole (B1671886) Scaffolds
The development of novel and sustainable synthetic methodologies for indole scaffolds, including 4-Cyano-1H-indole-3-carboxylic acid, is a key focus of current chemical research. Traditional methods for indole synthesis often involve harsh reaction conditions and the use of hazardous reagents, leading to significant environmental concerns. nih.gov In response, the principles of green chemistry are being increasingly integrated into synthetic strategies.
Recent advancements include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov The exploration of environmentally benign solvents, such as water, and the development of reusable catalysts are also at the forefront of sustainable indole synthesis. nih.gov One notable development is the use of palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes, which provides an efficient and relatively mild route to functionalized indoles, including the methyl ester of 4-indolecarboxylic acid. The hydrolysis of the nitrile and ester functionalities, common methods for preparing carboxylic acids, can then yield the final product. nih.govmdpi.com
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Indole Scaffolds
| Feature | Conventional Methods | Green Chemistry Approaches |
| Solvents | Often toxic and volatile organic solvents | Water, ionic liquids, deep eutectic solvents, or solvent-free conditions |
| Catalysts | Often stoichiometric and hazardous reagents | Recyclable metal catalysts, organocatalysts, biocatalysts |
| Energy Source | Conventional heating | Microwave irradiation, ultrasound |
| Byproducts | Often significant and hazardous waste | Minimized waste, more atom-economical reactions |
| Reaction Time | Can be lengthy | Often significantly reduced |
These greener approaches not only minimize the environmental impact but also often lead to more efficient and cost-effective production of these valuable compounds.
Uncovering New Biological Roles Through Advanced Screening
The identification of previously unknown biological targets for compounds like this compound is being accelerated by innovative screening technologies. Phenotypic screening, which assesses the effects of a compound on cell or organism physiology, offers a powerful, unbiased approach to discover novel mechanisms of action without preconceived assumptions about the molecular target. nih.gov This strategy has been successfully employed to identify the antifibrinolytic activity of compounds that were inactive against their originally intended metalloproteinase targets. nih.gov
Complementing phenotypic screening are "omics" technologies, such as genomics, proteomics, and metabolomics. researchgate.netbeilstein-journals.orgmdpi.com These powerful tools allow for a global analysis of cellular changes in response to a compound, providing a wealth of data to pinpoint potential biological targets and pathways. For instance, metabolomics can reveal changes in metabolic pathways affected by a compound, thereby identifying key enzymes or receptors involved in its mechanism of action. mdpi.com While specific biological targets for this compound are still under active investigation, the biological activities of the related indole-3-carboxylic acid, which include cytotoxic and anti-HIV effects, highlight the therapeutic potential of this class of compounds.
Artificial Intelligence Revolutionizing Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and compound optimization. mdpi.comnih.gov These computational tools are being used to accelerate the design of new indole derivatives with enhanced potency and specificity. researchgate.net AI algorithms can analyze vast datasets of chemical structures and biological activities to identify key structural features required for a desired therapeutic effect. mdpi.comnews-medical.net
In the context of indole synthesis, ML models can predict the optimal reaction conditions to maximize yield and minimize byproducts, leading to more efficient and sustainable chemical processes. nih.gov For drug design, in silico screening of virtual libraries of 4-cyanoindole (B94445) analogs can rapidly identify promising candidates for further experimental validation. nih.gov This computational approach significantly reduces the time and cost associated with traditional drug discovery pipelines.
Table 2: Applications of AI and Machine Learning in Indole Chemistry
| Application Area | Specific Task | Impact |
| Drug Discovery | Virtual screening of compound libraries | Faster identification of potential drug candidates |
| De novo drug design | Creation of novel molecules with desired properties | |
| Prediction of ADMET properties | Early assessment of a drug's potential success | |
| Synthesis Optimization | Prediction of reaction outcomes and yields | More efficient and sustainable chemical synthesis |
| Recommending optimal reaction conditions | Reduced experimental effort and resource consumption |
A Hub for Interdisciplinary Innovation: Chemical Biology and Materials Science
The unique properties of indole derivatives, including those with the 4-cyano substitution, are fostering interdisciplinary research at the interface of chemical biology and materials science. In chemical biology, 4-cyanoindole-based fluorophores are being developed as powerful tools for studying biological systems. nih.govresearchgate.net For example, 4-cyanoindole-2'-deoxyribonucleoside has been utilized as a fluorescent probe to investigate DNA structure and dynamics. mdpi.com The cyano group in these molecules can also serve as an infrared probe, offering a dual mode of detection.
In materials science, the indole scaffold is being explored for the development of functional organic materials. beilstein-journals.orgnumberanalytics.com The ability of indole derivatives to form ordered structures and participate in electronic interactions makes them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The versatility of the indole ring allows for fine-tuning of its electronic and photophysical properties through chemical modification, opening up a vast design space for new materials with tailored functionalities. acs.org
Q & A
Basic: What synthetic strategies are effective for preparing 4-Cyano-1H-indole-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves functionalizing the indole scaffold at the 3-position with a carboxylic acid group and introducing a cyano group at the 4-position. Key approaches include:
- Nucleophilic substitution : Reacting 4-halo-indole derivatives with cyanide sources (e.g., KCN or CuCN) under controlled conditions, followed by carboxylation at the 3-position using CO₂ or Grignard reagents .
- Palladium-catalyzed cyanation : Utilizing Pd catalysts (e.g., Pd(PPh₃)₄) to introduce the cyano group into pre-functionalized indole intermediates, coupled with carboxylation via oxidation or hydrolysis .
Critical Consideration : Optimize reaction temperature and solvent polarity to minimize side reactions (e.g., hydrolysis of the nitrile group).
Basic: How can researchers confirm the purity and structural integrity of synthesized this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column (≥95% purity threshold) and UV detection at 254 nm to assess purity .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm the indole backbone and substituents (e.g., cyano at δ ~110 ppm in ¹³C NMR; carboxylic acid proton at δ ~12 ppm in ¹H NMR) .
- FTIR : Detect characteristic peaks (e.g., -CN stretch at ~2200 cm⁻¹, -COOH at ~1700 cm⁻¹) .
Validation : Cross-reference data with PubChem or CAS Common Chemistry entries for analogous indole derivatives .
Advanced: How can computational methods aid in predicting the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potential surfaces, and HOMO-LUMO gaps using software like Gaussian or ORCA. Parameters:
- Applications : Predict reactivity in nucleophilic/electrophilic reactions or binding affinity in pharmacological studies .
Advanced: How should researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Multi-Technique Cross-Validation :
- Case Example : Discrepancies in carbonyl peaks (FTIR vs. NMR) may arise from tautomerism; employ variable-temperature NMR to stabilize dominant tautomers .
Advanced: What crystallographic methods are suitable for determining the crystal structure of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) :
- Key Metrics : Report R-factor (<5%), bond lengths/angles, and hydrogen-bonding networks to validate geometry .
Advanced: How can researchers evaluate the pharmacological potential of this compound?
Methodological Answer:
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl, methoxy) to correlate electronic effects with bioactivity .
Basic: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in a desiccator at +4°C to prevent hydrolysis of the cyano group .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in designated containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
